REACTION_CXSMILES
|
[F:1][C:2]1[CH:18]=[CH:17][C:16]([F:19])=[CH:15][C:3]=1[C:4]([C:6]1[C:11]([C:12]([OH:14])=O)=[CH:10][N:9]=[CH:8][CH:7]=1)=[O:5].FC1C=CC(F)=CC=1C(C1C=NC=CC=1C(O)=O)=O.C1COCC1.C>OS(O)(=O)=O.O=S(=O)=O>[F:1][C:2]1[C:3]2[C:4](=[O:5])[C:6]3[CH:7]=[CH:8][N:9]=[CH:10][C:11]=3[C:12](=[O:14])[C:15]=2[C:16]([F:19])=[CH:17][CH:18]=1 |f:4.5|
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Name
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4-(2,5-difluorobenzoyl)nicotinic acid
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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FC1=C(C(=O)C2=CC=NC=C2C(=O)O)C=C(C=C1)F
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
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FC1=C(C(=O)C2=C(C(=O)O)C=CN=C2)C=C(C=C1)F
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Name
|
Example 3
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Quantity
|
61.07 g
|
Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
|
840 mL
|
Type
|
reactant
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
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OS(=O)(=O)O.O=S(=O)=O
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Name
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|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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OS(=O)(=O)O.O=S(=O)=O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
is added in four portions (13.2 mL each) at 20 min-intervals
|
Duration
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20 min
|
Type
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ADDITION
|
Details
|
After the fourth addition the mixture
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Type
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TEMPERATURE
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Details
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is heated for 20 min
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Duration
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20 min
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Type
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CUSTOM
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Details
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quenched with a mixture of ice (1,500 g), water (1,500 mL) and 35% NaOH (350 mL)
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Type
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EXTRACTION
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Details
|
The mixture is extracted four times with methylene chloride (1×1,000 mL followed by 3×500 mL)
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Type
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WASH
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Details
|
The combined organic solutions are washed with water (2×1,000 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed by roto-evaporation
|
Type
|
CUSTOM
|
Details
|
The dark-red solid obtained (56.0 g)
|
Type
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DISSOLUTION
|
Details
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is dissolved
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
FILTRATION
|
Details
|
After 30 min the mixture is filtered while hot and the filtrate
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 200 mL
|
Type
|
CUSTOM
|
Details
|
The precipitate obtained
|
Type
|
FILTRATION
|
Details
|
is collected by suction filtration
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C2=C1C(C=1C=CN=CC1C2=O)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |